Cas no 185213-71-2 (3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester)

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester
- 1(2H)-Quinolinebutanoic acid, 3,4-dihydro-7-hydroxy-, ethyl ester
-
- インチ: 1S/C15H21NO3/c1-2-19-15(18)6-4-10-16-9-3-5-12-7-8-13(17)11-14(12)16/h7-8,11,17H,2-6,9-10H2,1H3
- InChIKey: HSAHBQJMAOYUAV-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC(OCC)=O)C2=C(C=CC(O)=C2)CCC1
じっけんとくせい
- 密度みつど: 1.130±0.06 g/cm3(Predicted)
- ふってん: 433.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 10.40±0.20(Predicted)
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D191130-10mg |
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |
185213-71-2 | 10mg |
$196.00 | 2023-05-18 | ||
TRC | D191130-50mg |
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |
185213-71-2 | 50mg |
$ 800.00 | 2023-09-08 | ||
TRC | D191130-100mg |
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |
185213-71-2 | 100mg |
$1499.00 | 2023-05-18 | ||
TRC | D191130-25mg |
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |
185213-71-2 | 25mg |
$460.00 | 2023-05-18 |
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Esterに関する追加情報
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester (CAS No. 185213-71-2): A Comprehensive Overview
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester (CAS No. 185213-71-2) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 4-(7-hydroxy-3,4-dihydroquinolin-1(2H)-yl)butanoate, is a derivative of quinoline and exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is characterized by a quinoline ring system fused with a butanoic acid ester moiety. The presence of the hydroxyl group at the 7-position of the quinoline ring and the ethyl ester group at the butanoic acid moiety imparts specific physicochemical properties to this compound. These structural features contribute to its solubility, stability, and bioavailability, which are crucial factors in drug development.
Recent studies have highlighted the potential therapeutic applications of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester has shown promise in neuroprotective studies. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
The pharmacokinetic properties of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester have also been extensively studied. Preclinical data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. These properties are essential for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effects.
Safety is a critical consideration in drug development, and several studies have evaluated the toxicity profile of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester. In acute and subchronic toxicity studies conducted in animal models, this compound has shown low toxicity at therapeutic doses. However, further long-term safety studies are necessary to fully assess its safety profile in humans.
The potential applications of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester extend beyond its direct therapeutic effects. It has also been explored as a lead compound for the development of novel drugs with improved efficacy and reduced side effects. Through structure-activity relationship (SAR) studies, researchers have identified key structural modifications that enhance the biological activity and pharmacokinetic properties of this compound.
In conclusion, 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester (CAS No. 185213-71-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds significant promise for addressing unmet medical needs.
185213-71-2 (3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester) 関連製品
- 16424-04-7(6-isothiocyanatohexanoic acid)
- 2229489-62-5(3-amino-3-(2-methyl-6-nitrophenyl)cyclobutan-1-ol)
- 53461-72-6(Ethyl 3-imino-3-phenoxypropionateHydrochloride)
- 2171864-23-4(5-cyclobutyl-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 1105194-38-4(6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one)
- 2648921-05-3((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)
- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1333824-45-5(N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide)
- 2091632-02-7(4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid)
- 1804677-62-0(3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine)



